(2R)-2-Amino-4-chloropent-4-enoic acid
Description
(2R)-2-Amino-4-chloropent-4-enoic acid represents a unique molecular entity within the broader class of non-proteinogenic amino acids. As a halogenated and unsaturated amino acid, its structure suggests potential for unique reactivity and biological activity. This review surveys the academic landscape concerning this compound, placing it within the context of non-standard amino acids and their growing importance in science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2R)-2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
WLZNZXQYFWOBGU-SCSAIBSYSA-N |
Isomeric SMILES |
C=C(C[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereocontrol in the Preparation of 2r 2 Amino 4 Chloropent 4 Enoic Acid
Asymmetric Synthesis Approaches to Enantiopure (2R)-2-Amino-4-chloropent-4-enoic acid
Asymmetric synthesis provides several powerful platforms to access enantiopure α-amino acids. nih.gov These strategies are designed to control the formation of the chiral center at the C2 position, ensuring the desired (R)-configuration.
Chiral pool synthesis utilizes abundant, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.orguh.edu For the synthesis of this compound, a plausible starting material would be a derivative of D-glutamic acid, which possesses the correct stereochemistry at the α-carbon.
The general strategy involves the chemical modification of the starting material's side chain while preserving the integrity of the existing stereocenter. researchgate.net A hypothetical pathway starting from a D-amino acid derivative could involve transformations such as reduction of the side-chain carboxylic acid, followed by elimination and halogenation steps to construct the 4-chloro-pent-4-enoic acid side chain. This approach leverages the inherent chirality of the starting material to avoid a separate asymmetric induction step. researchgate.net
Table 1: Key Transformations in a Potential Chiral Pool Approach
| Step | Transformation | Reagents/Conditions | Purpose |
| 1 | Protection | Boc₂O, base | Protect the amino group. |
| 2 | Side Chain Reduction | BH₃·THF or similar | Reduce the γ-carboxylic acid to a primary alcohol. |
| 3 | Activation of Hydroxyl | TsCl, pyridine (B92270) or MsCl, Et₃N | Convert the alcohol to a good leaving group (tosylate/mesylate). |
| 4 | Elimination | Strong, non-nucleophilic base (e.g., DBU) | Form the terminal double bond. |
| 5 | Chlorination | NCS or similar electrophilic chlorine source | Introduce the chlorine atom at the vinylic position. |
| 6 | Deprotection | TFA or HCl in dioxane | Remove the protecting group to yield the final amino acid. |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org A common application is the asymmetric alkylation of glycine (B1666218) enolate equivalents.
In a strategy targeting this compound, a glycine Schiff base or an N-acyloxazolidinone could be attached to a chiral auxiliary, such as one derived from pseudoephedrine or a camphor-based sultam. wikipedia.orgnih.gov Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then be reacted with a suitable electrophile, such as 1,3-dichloropropene, to introduce the chloro-allyl side chain. The auxiliary biases the approach of the electrophile, leading to a high degree of diastereoselectivity. rsc.org Subsequent hydrolysis of the resulting product removes the auxiliary and liberates the enantiomerically enriched amino acid. tcichemicals.com
Table 2: Diastereoselectivity in Auxiliary-Controlled Alkylations
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) |
| Evans Oxazolidinone | N-Glycinyl Oxazolidinone | Benzyl Bromide | >95% |
| Schöllkopf Bis-Lactim Ether | Glycine Bis-Lactim Ether | Acrolein | >95% |
| Pseudoephedrine | N-Glycinyl Pseudoephedrine Amide | Allyl Iodide | >98% |
Note: This table presents typical selectivities for similar alkylation reactions to illustrate the effectiveness of the methodology.
Asymmetric catalysis employs a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical.
Metal-Catalyzed Reactions: Chiral transition metal complexes are widely used for the asymmetric synthesis of amino acids. acs.org A potential route could involve the palladium-catalyzed asymmetric allylic alkylation of a glycine enolate equivalent with a substrate like 1,4-dichloro-2-butene. A chiral phosphine (B1218219) ligand, such as a derivative of Trost ligand, would coordinate to the palladium center and control the stereochemical outcome of the nucleophilic attack.
Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net Chiral phase-transfer catalysts, for instance, can be used for the enantioselective alkylation of glycine Schiff bases. acs.org Under basic conditions, a chiral ammonium (B1175870) salt can form a tight ion pair with the enolate, shielding one face and directing the alkylating agent to the other, thereby establishing the α-stereocenter with high enantioselectivity. acs.org Similarly, chiral aldehydes derived from BINOL can catalyze the α-functionalization of N-unprotected amino esters. frontiersin.org
The introduction of the chlorine atom at the C4 position must be carefully controlled. In many synthetic strategies, this functionality is introduced as part of the alkylating agent. However, stereoselective halogenation of a pre-existing alkene precursor is also a viable and powerful strategy. nih.gov
Halofunctionalization reactions, where an alkene is attacked by an electrophilic halogen source in the presence of a nucleophile, can be rendered stereoselective using chiral catalysts. nih.gov More recently, significant advances have been made in enzymatic halogenation. Radical C-H functionalization catalyzed by α-ketoglutarate-dependent non-heme iron enzymes can install a halogen atom at an unactivated sp³ carbon with high regio- and stereoselectivity. nih.govspringernature.com While this is typically for C-H bonds, related enzymatic systems can act on other precursors, providing a biological approach to late-stage halogenation. springernature.com
Chemoenzymatic and Biocatalytic Routes for this compound Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of chiral compounds like amino acids. nih.govrsc.org
A chemoenzymatic approach combines the versatility of chemical synthesis with the high selectivity of enzymatic transformations. nih.govnih.gov For example, a chemical synthesis could be used to produce a prochiral keto-acid precursor, which is then converted to the final chiral amino acid via enzymatic reductive amination or transamination. nih.govrsc.org
Research into natural product biosynthesis has uncovered enzymatic pathways that produce halogenated amino acids. springernature.comnih.gov A notable discovery is a biosynthetic pathway that generates 4-Cl-L-allylglycine, a compound structurally identical to the L-enantiomer of the target molecule. springernature.com This pathway utilizes an Fe(II)/α-ketoglutarate-dependent enzyme that performs a radical halogenation on L-lysine, followed by an oxidative cleavage to yield the vinyl-halide amino acid. springernature.com Harnessing such a pathway could provide a direct biocatalytic route to the desired compound.
The discovery and optimization of enzymes are central to developing efficient biocatalytic processes. dntb.gov.ua Nature provides a vast diversity of enzymes, and screening of microbial collections can identify novel biocatalysts with desired activities. researchgate.net For the synthesis of this compound, key enzyme classes for screening would include:
Halogenases: To catalyze the specific chlorination of a precursor. springernature.comprinceton.edu
Transaminases (TAs): To convert a keto-acid precursor into the corresponding amino acid with high enantioselectivity. researchgate.net
Ammonia (B1221849) Lyases: To catalyze the stereoselective addition of ammonia to an α,β-unsaturated acid precursor. nih.govresearchgate.net
Once a candidate enzyme is identified, its properties can often be improved through protein engineering. Directed evolution involves creating libraries of enzyme variants through random mutagenesis and screening for improved performance (e.g., higher activity, enhanced stereoselectivity, or broader substrate scope). Rational design uses knowledge of the enzyme's structure and mechanism to make specific mutations aimed at improving desired traits. acs.org For instance, the stereoselectivity of a transaminase could be inverted or enhanced by mutating key amino acid residues in the active site that are responsible for binding the substrate and controlling the stereochemical outcome of the amine transfer. acs.orgnih.gov
Table 3: Examples of Enzyme Engineering for Improved Asymmetric Synthesis
| Enzyme Type | Target Reaction | Engineering Strategy | Result |
| Threonine Aldolase | Aldol condensation | Active site mutagenesis | Inversion of stereoselectivity for Cβ position. nih.gov |
| Aspartate Ammonia Lyase | Hydroamination | Computational redesign | Expanded substrate scope to non-native acrylates, yielding β-amino acids with >99% ee. researchgate.net |
| Amine Transaminase | Asymmetric synthesis of bulky amines | AI-driven engineering | 3-fold improvement in specific activity. acs.org |
Substrate Scope and Limitations in Biocatalytic Syntheses
Biocatalytic methods offer an attractive, environmentally benign alternative for the synthesis of chiral compounds. However, the application of enzymes to the synthesis of this compound is largely hypothetical at present, as specific studies on this molecule are lacking. The potential for biocatalytic synthesis can be inferred from studies on related transformations.
For the introduction of the chlorine atom, halogenase enzymes could be considered. Flavin-dependent halogenases, for example, are known to catalyze the regioselective halogenation of various aromatic and aliphatic substrates. However, their substrate scope can be narrow, and their application to a non-native substrate like 2-aminopent-4-enoic acid would likely require significant protein engineering efforts to achieve the desired activity and selectivity. The substrate scope of wild-type halogenases is often limited to their natural substrates, and accepting a small, functionalized alkene might be challenging.
Enzymatic amination is another potential biocatalytic step. Transaminases, for instance, are widely used for the asymmetric synthesis of amino acids from α-keto acids. A hypothetical biocatalytic route could involve the synthesis of 2-oxo-4-chloropent-4-enoic acid, followed by stereoselective amination using an (R)-selective transaminase. The substrate scope of transaminases is broad, but the presence of the vinyl chloride moiety could influence enzyme activity and enantioselectivity. Ene-reductases have also been used in the stereoselective reduction of C=C double bonds in α,β-unsaturated amino acids, which could be a strategy if a suitable unsaturated precursor were available. For example, the enzyme YqjM has been used to access both enantiomers of methyl 2-chloropentanoate from the corresponding (Z)- or (E)-configured α,β-unsaturated ester, demonstrating the potential for stereocontrol in related systems.
Table 1: Potential Biocatalytic Approaches and Foreseeable Limitations
| Biocatalytic Step | Enzyme Class | Potential Substrate | Foreseeable Limitations |
| Halogenation | Flavin-dependent halogenase | 2-Aminopent-4-enoic acid | Narrow substrate scope of wild-type enzymes; potential for low regioselectivity and activity. |
| Amination | (R)-selective transaminase | 2-Oxo-4-chloropent-4-enoic acid | Substrate inhibition or low acceptance due to the vinyl chloride group; potential for competing side reactions. |
| Kinetic Resolution | Lipase/Protease | Racemic N-acyl-2-amino-4-chloropent-4-enoic acid | Finding an enzyme with high enantioselectivity for this specific substrate; potential for low yields of the desired enantiomer. |
Chemical Transformations and Functionalization of the this compound Scaffold
The unique structural features of this compound, namely the primary amine, the carboxylic acid, and the vinyl chloride moiety, offer multiple handles for chemical modification to generate diverse analogues and probes.
Derivatization at the Amino and Carboxyl Termini
The amino and carboxyl groups of this compound can be modified using standard peptide chemistry techniques.
N-Acylation: The primary amino group can be readily acylated with a variety of acylating agents, such as acid chlorides, anhydrides, or activated esters, to introduce a wide range of functional groups. This is a common strategy for the synthesis of peptide probes or for modifying the pharmacokinetic properties of amino acid-based compounds. For example, N-Boc or N-Fmoc protecting groups can be installed to facilitate its use in solid-phase peptide synthesis.
C-Esterification: The carboxylic acid terminus can be esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents like DCC. Methyl, ethyl, or tert-butyl esters are commonly prepared to protect the carboxylic acid during subsequent reactions or to enhance the cell permeability of the molecule.
Table 2: Examples of Derivatization Reactions at the Amino and Carboxyl Termini
| Terminus | Reaction Type | Reagents and Conditions | Product Type |
| Amino | N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Boc protected amino acid |
| Amino | Amide bond formation | Activated carboxylic acid (e.g., using HBTU/HATU), base (e.g., DIPEA), solvent (e.g., DMF) | N-acylated amino acid |
| Carboxyl | Esterification | Alcohol (e.g., methanol), acid catalyst (e.g., HCl), heat | Methyl ester |
| Carboxyl | Esterification | Alcohol (e.g., tert-butanol), DCC, DMAP, solvent (e.g., dichloromethane) | tert-Butyl ester |
Reactions Involving the Alkenyl Chloride Moiety
The vinyl chloride moiety is a key functional group that can participate in a variety of chemical transformations, although it is generally less reactive than alkyl chlorides in nucleophilic substitution reactions. doubtnut.comdoubtnut.com
Cross-Coupling Reactions: The C-Cl bond of the vinyl chloride can potentially undergo transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. acs.orgorganic-chemistry.orgwikipedia.org These reactions would allow for the introduction of aryl, heteroaryl, or alkynyl groups at the 4-position, leading to a diverse range of analogues. The reactivity of vinyl chlorides in these couplings is generally lower than that of vinyl iodides or bromides, often requiring more forcing conditions or specialized catalyst systems. wikipedia.org
Nucleophilic Substitution: Direct nucleophilic substitution of the chlorine atom is generally difficult due to the increased bond strength of the C-Cl bond resulting from the sp²-hybridized carbon and potential resonance effects. doubtnut.comdoubtnut.com However, under certain conditions or with highly reactive nucleophiles, substitution may be possible.
Development of Analogues and Probes
The functional handles on this compound make it a versatile scaffold for the development of bioactive analogues and chemical probes.
Peptide Synthesis: The derivatized amino acid can be incorporated into peptide sequences using solid-phase peptide synthesis. The vinyl chloride moiety would then serve as a unique functional group within the peptide, which could be further modified or act as a reactive probe.
Analogue Synthesis via Cross-Coupling: As mentioned, cross-coupling reactions provide a powerful tool for generating a library of analogues with diverse substituents at the 4-position. This would be valuable for structure-activity relationship (SAR) studies.
Fluorescent Probes: The amino or carboxyl terminus can be coupled to fluorescent dyes to create probes for biological imaging. The unique vinyl chloride functionality could potentially be used to target specific cellular components.
Table 3: Potential Analogue and Probe Development Strategies
| Strategy | Reaction Type | Potential Outcome |
| Peptide Incorporation | Solid-Phase Peptide Synthesis | Peptides containing a unique vinyl chloride functionality for further modification or as a reactive warhead. |
| SAR Studies | Suzuki-Miyaura Coupling | A library of 4-aryl or 4-heteroaryl analogues to probe biological activity. |
| Bioimaging | Amide coupling with a fluorophore | A fluorescently labeled amino acid for use as a biological probe. |
Enzymatic Metabolism and Biochemical Pathways of 2r 2 Amino 4 Chloropent 4 Enoic Acid
Enzymatic Dehydrochlorination and Chloride Lyase Activity
A primary metabolic process identified for the L-form of 2-amino-4-chloropent-4-enoic acid is its enzymatic degradation through a dehydrochlorination reaction. This reaction is catalyzed by a specific enzyme that simultaneously removes the chlorine atom and the amino group from the molecule.
The enzyme responsible for the degradation of L-2-amino-4-chloropent-4-enoate is classified as L-2-amino-4-chloropent-4-enoate dehydrochlorinase, with the Enzyme Commission (EC) number 4.5.1.4. qmul.ac.ukwikipedia.org This enzyme belongs to the family of lyases, specifically the class of carbon-halide lyases, which are known to cleave carbon-halide bonds. wikipedia.orgcreative-enzymes.com
The enzyme was identified and characterized from the bacterium Proteus mirabilis. qmul.ac.ukwikipedia.org It catalyzes the conversion of L-2-amino-4-chloropent-4-enoate in the presence of water into 2-oxopent-4-enoate (B1242333), with the release of a chloride ion and ammonia (B1221849). qmul.ac.uk This activity highlights a role in the catabolism and potential detoxification of chlorinated organic compounds. creative-enzymes.com
Table 1: Enzyme Classification and Nomenclature
| Attribute | Details |
|---|---|
| Accepted Name | L-2-amino-4-chloropent-4-enoate dehydrochlorinase |
| Systematic Name | L-2-amino-4-chloropent-4-enoate chloride-lyase (adding water; deaminating; 2-oxopent-4-enoate-forming) qmul.ac.uk |
| Other Names | L-2-amino-4-chloro-4-pentenoate dehalogenase, L-2-amino-4-chloropent-4-enoate chloride-lyase (deaminating) qmul.ac.uk |
| EC Number | 4.5.1.4 qmul.ac.uk |
| CAS Registry No. | 113066-37-8 qmul.ac.uk |
| Family | Lyases wikipedia.org |
| Sub-family | Carbon-Halide Lyases wikipedia.orgcreative-enzymes.com |
L-2-amino-4-chloropent-4-enoate + H₂O ⇌ 2-oxopent-4-enoate + chloride + NH₃ qmul.ac.uk
The mechanism of this carbon-halide lyase involves the cleavage of the carbon-chloride bond, a critical step in the detoxification of halogenated organic pollutants. creative-enzymes.comcreative-enzymes.com While the precise, detailed catalytic mechanism and the specific kinetic parameters (such as Kₘ and Vₘₐₓ) for L-2-amino-4-chloropent-4-enoate dehydrochlorinase are detailed in the primary literature by Moriguchi et al. (1987), this specific information is not available in the readily accessible scientific databases.
As of now, there are no specific three-dimensional structures deposited in the Protein Data Bank (PDB) for L-2-amino-4-chloropent-4-enoate dehydrochlorinase. However, structural studies on other dehalogenases provide some general insights into the mechanisms of carbon-halogen bond cleavage. nih.gov For instance, haloalcohol dehalogenases, which also act on halogenated compounds, have been shown to be structurally related to short-chain dehydrogenases/reductases, though they may lack a cofactor binding site. nih.gov These enzymes often feature a catalytic triad (B1167595) of amino acids (e.g., Ser-Tyr-Arg) in their active site to facilitate the dehalogenation reaction. nih.gov Without a specific structure for EC 4.5.1.4, it is not possible to definitively describe the active site architecture or the precise interactions with (2R)-2-Amino-4-chloropent-4-enoic acid.
Biosynthetic Pathways and Natural Occurrence of this compound
The natural world provides a source for this unusual amino acid, particularly within the fungal kingdom.
(2S)-2-Amino-4-chloropent-4-enoic acid, the L-enantiomer of the compound, has been identified as a natural product in the mushroom Amanita pseudoporphyria. Fungi, particularly from the Amanita genus, are known to produce a variety of non-proteinogenic amino acids, some of which are halogenated. The production of such secondary metabolites is a characteristic feature of fungal biochemistry. agriculturejournals.cz Marine fungi are also a rich source of halogenated compounds, a capacity attributed to the high concentration of halides in their environment. nih.gov
The biosynthetic pathway for this compound has not been elucidated. The biosynthesis of halogenated natural products in fungi is a complex process that requires specific halogenating enzymes. nih.gov These enzymes can include haloperoxidases, flavin-dependent halogenases, and non-heme iron-dependent halogenases, which catalyze the incorporation of halide ions onto a substrate. nih.govtandfonline.com
While the pathways for other complex fungal metabolites, such as the cyclic peptide toxins in Amanita, have been shown to be of ribosomal origin, the biosynthesis of individual non-proteinogenic amino acids often follows distinct, specialized pathways. nih.govresearchgate.netwikipedia.org Without specific precursor incorporation studies for this compound, the identity of the immediate molecular precursors and the specific enzymes involved in its chlorination and formation remain unknown. Research into the biosynthesis of other fungal non-protein amino acids suggests that they can be derived from primary metabolic intermediates. agriculturejournals.cz However, the specific steps leading to the formation of the pentenoic acid backbone and the subsequent chlorination are yet to be determined for this particular compound.
Catabolic Routes and Degradation Mechanisms in Biological Systems
The initial steps in the catabolism of this compound in biological systems would likely involve the enzymatic cleavage of the carbon-chlorine bond, a process known as dehalogenation. Organisms that degrade chlorinated compounds often possess specialized enzymes called dehalogenases. These enzymes catalyze the removal of halogen atoms, which is a critical step in detoxifying and metabolizing these compounds. The vinyl chloride nature of the compound suggests that specific dehalogenases capable of acting on chlorinated alkenes would be required.
Following or preceding dehalogenation, the amino acid portion of the molecule would likely undergo standard amino acid catabolism. This typically begins with the removal of the alpha-amino group, a process called deamination, which is often accomplished through transamination reactions. In these reactions, the amino group is transferred to an alpha-keto acid, yielding a new amino acid and the corresponding alpha-keto acid of the original molecule. The resulting carbon skeleton can then enter central metabolic pathways.
Given the structure of this compound, a plausible, though speculative, catabolic pathway could involve the following steps:
Dehalogenation: An enzymatic process to remove the chlorine atom, potentially forming a hydroxylated intermediate.
Deamination: Removal of the amino group via transamination, converting the amino acid into its corresponding α-keto acid.
Oxidation: The resulting carbon skeleton would likely be further oxidized to intermediates that can enter the citric acid cycle or other central metabolic pathways for energy production or biosynthesis.
It is important to note that the presence of the double bond and the chlorine atom may necessitate specific enzymatic machinery that is not universally present in all organisms. Microorganisms, in particular, are known for their diverse metabolic capabilities and are often the primary drivers of the biodegradation of halogenated organic compounds in the environment.
Role in Broader Metabolic Networks (e.g., amino acid metabolism)
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during translation. Its interaction with broader metabolic networks would primarily be through its catabolism or its potential to act as an antimetabolite.
If catabolized, the carbon skeleton of this compound could potentially feed into central metabolic pathways. Depending on the specific intermediates formed after dehalogenation and deamination, it could be converted into precursors for glucose synthesis (glucogenic) or ketone body and fatty acid synthesis (ketogenic). For instance, if its degradation yields pyruvate (B1213749) or an intermediate of the citric acid cycle, it would be considered glucogenic.
Investigations into the Biological Activities and Molecular Mechanisms Non Clinical Focus
Mechanisms of Action in Cellular and Subcellular Systems
There is currently no specific information available in the reviewed literature detailing the mechanisms of action of (2R)-2-Amino-4-chloropent-4-enoic acid within cellular and subcellular systems. Research on analogous compounds suggests that amino acid derivatives can interfere with various cellular processes, but dedicated studies on the (2R) form are absent.
Interactions with Specific Biomolecules (e.g., enzymes, receptors, transporters)
Data on the direct interaction of this compound with specific biomolecules is not available. Investigations into whether this compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or a substrate for cellular transporters have not been reported in the surveyed literature.
Modulation of Biochemical Processes (e.g., inhibition of specific enzymatic pathways, metabolic perturbations)
Information regarding the ability of this compound to modulate biochemical processes is not present in the available scientific record. Consequently, there are no data to report on its potential to inhibit enzymatic pathways or cause metabolic perturbations.
Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues
While structure-activity relationship (SAR) studies are a common approach in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, no SAR studies specifically focused on this compound or its close synthetic analogues were identified.
Impact on Microbial Physiology and Growth Dynamics
There is no available research detailing the impact of this compound on the physiology or growth dynamics of any microbial species. Therefore, its potential as an antimicrobial agent or its effects on microbial communities remain unknown.
Advanced Analytical Methodologies for Research on 2r 2 Amino 4 Chloropent 4 Enoic Acid
Chromatographic Separation Techniques for Stereoisomers and Metabolites
Chromatographic methods are indispensable for the separation and quantification of (2R)-2-Amino-4-chloropent-4-enoic acid, particularly for distinguishing it from its stereoisomers and identifying potential metabolites.
Chiral HPLC and GC-MS Applications for Enantiomeric Purity Assessment
The biological activity of chiral molecules is often enantiomer-specific. Therefore, assessing the enantiomeric purity of this compound is of paramount importance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. researchgate.netcat-online.com
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation. For amino acids, macrocyclic glycopeptide-based CSPs are particularly effective as they can separate underivatized amino acids. chromatographytoday.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, which differ in their stability and, consequently, their retention times on the column.
Method Parameters: A typical chiral HPLC method would involve a specialized column, such as one based on teicoplanin or vancomycin, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov The pH of the mobile phase and the type and concentration of the organic modifier are critical parameters that are optimized to achieve baseline separation of the enantiomers.
| Parameter | Condition |
|---|---|
| Column | Chiral AGP (α1-acid glycoprotein) |
| Mobile Phase | 10 mM Phosphate Buffer (pH 6.5) / Acetonitrile (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time (2R)-enantiomer | 12.5 min |
| Retention Time (2S)-enantiomer | 15.2 min |
| Resolution (Rs) | > 2.0 |
GC-MS: For GC-MS analysis, the non-volatile amino acid must first be derivatized to increase its volatility. researchgate.netnih.govsigmaaldrich.com A two-step derivatization is common, involving esterification of the carboxyl group followed by acylation of the amino group. The resulting derivative is then separated on a chiral capillary column. The mass spectrometer provides sensitive detection and structural confirmation. This method is highly effective for determining the enantiomeric excess in a sample. nih.gov
LC-MS/MS for Trace Analysis and Quantitative Studies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis and accurate quantification of small molecules in complex biological matrices. rsc.orgresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govuts.edu.au
For the quantitative analysis of this compound, a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) is typically used to ensure high accuracy and precision. nih.gov The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity, minimizing interference from other compounds in the sample. bioanalysis-zone.com
| Parameter | Condition |
|---|---|
| LC Column | Reversed-Phase C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 150.02 |
| Product Ion (m/z) | 104.05 |
| Limit of Quantification (LOQ) | ~1 ng/mL |
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic techniques are vital for the unambiguous elucidation of the molecular structure and preferred conformation of this compound.
Advanced NMR Spectroscopy (2D techniques, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution and in the solid state.
2D NMR Techniques: While one-dimensional ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule. For a novel compound like this compound, these experiments would confirm the relative positions of the amino group, the chloro-substituted double bond, and the carboxylic acid.
Solid-State NMR: Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.govemory.edu This is particularly useful for studying the conformation of the amino acid as it exists in a crystalline state, free from the effects of a solvent. aip.org Techniques like magic-angle spinning (MAS) are used to obtain high-resolution spectra from solid samples. youtube.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in this compound.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. The presence of the chlorine atom would also influence the vibrational frequencies of the molecule, particularly the C-Cl stretching and bending modes. rsc.org
Raman Spectroscopy: Raman spectroscopy is also sensitive to these functional groups and can provide complementary information. The C=C double bond, in particular, often gives a strong and characteristic Raman signal.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| -COOH | O-H stretch | 3300-2500 (broad) | Weak |
| -C=O | C=O stretch | ~1710 | Medium |
| -NH₂ | N-H stretch | 3400-3250 | Weak |
| C=C-Cl | C=C stretch | ~1640 | Strong |
| C-Cl | C-Cl stretch | 800-600 | Strong |
Circular Dichroism (CD) for Chiral Recognition and Conformation
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exquisitely sensitive to the stereochemistry and conformation of chiral compounds. researchgate.net
For this compound, the CD spectrum would provide a unique fingerprint that is directly related to its absolute configuration. The sign and magnitude of the Cotton effects in the CD spectrum are dependent on the spatial arrangement of the chromophores (the carboxylic acid, the double bond) relative to the chiral center. Furthermore, changes in the CD spectrum with variations in solvent or temperature can provide insights into the conformational flexibility of the molecule. documentsdelivered.comnii.ac.jprsc.org Gas-phase CD studies, although technically challenging, can provide information on the intrinsic chiroptical properties of the isolated molecule. nih.gov
Mass Spectrometry-Based Approaches for Metabolic Profiling and Pathway Identification
Metabolic profiling of this compound and its derivatives is typically accomplished using a combination of chromatographic separation and mass spectrometric detection. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational to these studies. nih.govmdpi.com
LC-MS is particularly well-suited for analyzing non-volatile and thermally labile compounds like amino acids and their direct metabolites. nih.gov The separation of the parent compound and its metabolites would be achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, followed by detection with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. ualberta.capurdue.edu These high-resolution mass analyzers are critical for determining the elemental composition of unknown metabolites through highly accurate mass measurements. nih.govnih.gov
For volatile metabolites that may arise from the degradation or biotransformation of this compound, GC-MS is the preferred method. mdpi.com Prior to analysis, samples would undergo a derivatization step, for instance, silylation, to increase the volatility and thermal stability of the analytes. mdpi.comnih.gov
Metabolic Pathway Elucidation
To identify the metabolic pathways involving this compound, stable isotope labeling experiments are often employed. nih.gov In a typical experiment, a 13C or 15N-labeled version of the compound would be introduced into a biological system. Mass spectrometry is then used to trace the path of the isotopic label through various downstream metabolites. nih.gov The mass shift corresponding to the incorporated stable isotope provides definitive evidence of a metabolic relationship between the parent compound and its products.
Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of novel metabolites. nih.govnih.gov In an MS/MS experiment, a specific metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing researchers to deduce the site of metabolic modification, such as hydroxylation, dehalogenation, or conjugation.
The data generated from these MS-based approaches are extensive and require sophisticated bioinformatic tools for analysis. nih.gov By comparing the metabolic profiles of control versus treated samples, and by tracing isotopic labels, a detailed map of the metabolic fate of this compound can be constructed.
Hypothetical Metabolite Identification
The following table illustrates the type of data that would be generated in a hypothetical LC-MS/MS analysis aimed at identifying metabolites of this compound in a biological sample.
| Putative Metabolite | Predicted m/z [M+H]+ | Retention Time (min) | Key MS/MS Fragments (m/z) | Proposed Transformation |
| This compound | 150.0316 | 3.5 | 133.0034, 104.0421, 87.0445 | Parent Compound |
| Metabolite A | 166.0265 | 2.8 | 149.0003, 120.0370, 103.0394 | Hydroxylation |
| Metabolite B | 116.0709 | 4.1 | 99.0427, 70.0808, 53.0831 | Dechlorination |
| Metabolite C | 326.0881 | 1.9 | 150.0316, 177.0565 | Glutathione Conjugation |
Summary of Mass Spectrometry Techniques
The table below summarizes the primary mass spectrometry-based techniques that would be applied in the metabolic analysis of this compound.
| Technique | Analytes | Purpose |
| LC-MS/MS | Non-volatile polar compounds (amino acids, conjugates) | Primary tool for detection, quantification, and structural elucidation of parent compound and major metabolites. nih.gov |
| GC-MS | Volatile and semi-volatile compounds | Analysis of smaller, volatile breakdown products following derivatization. upc.edu |
| FT-ICR MS | Broad range of metabolites | High-resolution mass measurements for accurate elemental composition determination of unknown metabolites. nih.gov |
Through the systematic application of these advanced analytical methodologies, a comprehensive understanding of the metabolic pathways and biotransformations of this compound can be achieved.
Computational and Theoretical Studies on 2r 2 Amino 4 Chloropent 4 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. researchgate.netsciencepublishinggroup.com
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
For (2R)-2-Amino-4-chloropent-4-enoic acid, a systematic search of the potential energy surface would be performed by rotating the single bonds. This would reveal the preferred geometries of the molecule. The relative energies of these conformers can be calculated to determine their population at a given temperature. Such studies have been successfully applied to understand the conformational preferences of various amino acids and peptides. researchgate.netmdpi.com
Table 1: Representative Data from a Hypothetical Conformational Analysis
| Conformational Parameter | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| Amine-Cα-Cβ-Cγ | 60 | 0.0 (Global Minimum) |
| Amine-Cα-Cβ-Cγ | 180 | 1.5 |
| Amine-Cα-Cβ-Cγ | -60 | 2.1 |
| Cα-Cβ-Cγ=Cδ | 120 | 0.0 (Global Minimum) |
| Cα-Cβ-Cγ=Cδ | -120 | 3.5 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Quantum chemical methods are invaluable for elucidating reaction mechanisms. For this compound, which could act as an enzyme inhibitor, these calculations can map out the entire reaction pathway of its interaction with a target enzyme. acs.org
This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The activation energy, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. This information is crucial for understanding how the molecule might irreversibly bind to and inhibit an enzyme. acs.org
Molecular Modeling and Dynamics Simulations for Ligand-Protein Interactions
To understand how this compound interacts with its biological targets, molecular modeling and simulation techniques are employed.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mjpms.innih.gov For this compound, docking studies would be performed against the three-dimensional structures of potential target enzymes.
The process involves sampling a large number of possible conformations and orientations of the ligand within the active site of the protein. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can be used to obtain more accurate predictions of binding affinity. nih.govresearchgate.net These methods account for the dynamic nature of the molecules and the effects of solvation.
The insights gained from docking and binding affinity predictions are central to the rational design of new molecules. By understanding the structure-activity relationship, modifications can be made to the structure of this compound to improve its potency and selectivity for a particular target. mdpi.com
In Silico Prediction of Spectroscopic Signatures and Physico-chemical Parameters
Computational methods can also predict various properties of a molecule, which can aid in its identification and characterization.
Predicting spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts, can be particularly useful. acs.orgresearchgate.net For a halogenated compound like this compound, computational methods can help in the interpretation of complex experimental spectra. acs.org Online tools and specialized software can predict 1H and 13C NMR spectra based on the molecular structure. nmrdb.org
Furthermore, a range of physico-chemical parameters can be predicted in silico. These include properties like logP (a measure of lipophilicity), solubility, and pKa, which are important for understanding the pharmacokinetic profile of a potential drug molecule. rsc.orgresearchgate.net
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value | Method |
| Molecular Weight | 149.57 g/mol | --- |
| logP | -1.5 | Various online predictors |
| pKa (acidic) | ~2.5 | ACD/Labs, ChemAxon |
| pKa (basic) | ~9.0 | ACD/Labs, ChemAxon |
| Polar Surface Area | 63.3 Ų | --- |
Note: This table contains a mix of known and illustrative predicted values. The molecular weight and polar surface area are generally agreed upon, while logP and pKa values are estimations from typical prediction algorithms.
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Prediction
Cheminformatics and data mining represent powerful computational strategies to predict and rationalize the structure-activity relationships (SAR) of bioactive molecules like this compound. While extensive experimental SAR studies on this specific compound are not widely published, these in silico methods provide a robust framework for hypothesizing its biological activities and guiding the design of new, related compounds. The primary application of these techniques is to establish a correlation between the structural or physicochemical properties of a molecule and its biological function, such as enzyme inhibition. mdpi.com
For this compound, which is known to act as an inactivator of enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase, cheminformatics approaches can be used to predict its inhibitory potential and understand the molecular features crucial for this activity. researchgate.netnih.gov This is typically achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net
A QSAR study involves calculating a set of numerical values, known as molecular descriptors, that characterize the properties of a molecule. acs.org These descriptors are then used to build a mathematical model that links them to a measured biological activity. mdpi.comresearchgate.net For this compound, relevant descriptors would fall into several categories, including physicochemical, electronic, and topological properties. Computationally predicted values for these descriptors provide the raw data for SAR analysis.
Table 1: Predicted Physicochemical Properties of this compound (Note: Data corresponds to the L-stereoisomer)
| Property | Predicted Value | Description |
| Molecular Weight | 149.57 g/mol | The mass of one mole of the compound. |
| XLogP3 | -1.8 | A measure of lipophilicity or hydrophobicity. |
| Hydrogen Bond Donors | 2 | The number of atoms that can donate a hydrogen in a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen in a hydrogen bond. |
| Polar Surface Area | 63.3 Ų | The surface sum over all polar atoms, a descriptor that correlates with drug transport properties. |
| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |
| Source: PubChem CID 440216 nih.gov |
The presence of a halogen atom is a critical structural feature. The introduction of halogens into amino acids is a known strategy for modulating physicochemical and structural properties, which in turn influences biological activity and proteolytic stability. nih.govnih.gov Computational studies have analyzed the interaction patterns of halogenated compounds with protein active sites. researchgate.net For instance, analyses of protein-ligand complexes have revealed that chlorine atoms have a distinct propensity to interact with specific amino acid residues, such as leucine. researchgate.net In a predictive SAR model for this compound, electronic descriptors quantifying the ability of the chlorine atom to form a halogen bond would be essential for understanding its binding affinity to a target enzyme.
Table 2: Predicted Topological and Atomic Properties of this compound
| Property | Predicted Value | Description |
| Exact Mass | 149.0243562 Da | The monoisotopic mass of the molecule. |
| Heavy Atom Count | 9 | The number of non-hydrogen atoms. |
| Complexity | 135 | A measure of the intricacy of the molecular structure. |
| Covalently-Bonded Unit | 1 | The number of separate molecules in the entry. |
| Defined Atom Stereocenter | 1 | The number of atoms with a defined stereochemistry (the alpha-carbon). |
| Undefined Bond Stereocenter | 1 | The number of bonds with undefined stereochemistry (the double bond). |
| Source: PubChem CID 440216 nih.gov |
Data mining techniques offer a broader approach to SAR prediction. By mining large databases of scientific literature and chemical information, it is possible to identify relationships between classes of compounds and their biological targets. nih.govresearchgate.net For example, text mining could be employed to find all known inhibitors of ACC deaminase or related enzymes, extract their structural features, and build a predictive model. ilri.org New compounds like this compound could then be evaluated against this model to predict their likelihood of activity. This approach helps to place the compound within the context of a larger chemical space and can suggest potential off-target activities or new therapeutic applications. nih.gov
Ultimately, the goal of a cheminformatics-driven SAR study is to generate a predictive model that can be used to design novel analogues with improved potency or selectivity. By analyzing the coefficients of a QSAR model, researchers can determine which molecular properties are most influential for activity, thereby guiding future synthetic efforts.
Future Research Directions and Emerging Applications of 2r 2 Amino 4 Chloropent 4 Enoic Acid
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The current synthesis of (2R)-2-Amino-4-chloropent-4-enoic acid often relies on multi-step organic reactions which may include chlorination and amination of a suitable precursor. smolecule.com Future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes.
Key areas for development include:
Asymmetric Catalysis: The development of catalytic asymmetric methods would be a significant advancement, allowing for the direct and highly selective synthesis of the (2R)-enantiomer without the need for chiral auxiliaries or resolution of racemic mixtures. This approach could lead to higher yields and lower production costs.
Enzymatic and Whole-Cell Biocatalysis: Leveraging enzymes or engineered microorganisms could provide a highly sustainable and efficient route to the target molecule. For instance, engineered glutamate (B1630785) dehydrogenase has been successfully used for the sustainable synthesis of (R)-4-aminopentanoic acid from biomass-derived levulinic acid. frontiersin.org A similar biocatalytic reductive amination strategy could be developed for a suitable keto-acid precursor of this compound.
Chemoenzymatic Synthesis: Combining the advantages of chemical synthesis and biocatalysis offers a powerful strategy. A potential chemoenzymatic route could involve the chemical synthesis of a prochiral intermediate followed by an enzymatic step to introduce the chiral amine group with high enantioselectivity.
| Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Classical organic reactions involving chlorination, amination, and framework construction. smolecule.com | Established and understood reaction pathways. | Improving yields and reducing the number of steps. |
| Asymmetric Catalysis | Use of chiral catalysts to selectively produce the (2R) enantiomer from a prochiral substrate. | High enantiomeric excess (>98% de), atom economy, reduced waste. rsc.org | Design and screening of novel catalysts (e.g., transition metal complexes). |
| Biocatalysis | Application of isolated enzymes (e.g., engineered dehydrogenases) or whole-cell systems to perform key synthetic steps. frontiersin.org | High stereoselectivity, mild reaction conditions, use of renewable resources, environmentally benign. frontiersin.org | Enzyme discovery, protein engineering, and fermentation process optimization. |
Discovery of Undiscovered Biological Functions and Biosynthetic Pathways
The biological activity of this compound is an area ripe for exploration. It is known to be used in studies of enzyme interactions, and some bacterial strains can metabolize it, suggesting a role in microbial processes. smolecule.com Furthermore, its stereoisomer, (2S)-2-amino-4-chloropent-4-enoic acid, has been identified as a natural product from the fungus Amanita pseudoporphyria, hinting at the existence of natural biosynthetic pathways for this class of compounds. nih.govebi.ac.uk
Future research should aim to:
Screen for Novel Bioactivities: Systematically screen the compound against a wide range of biological targets, such as enzymes (e.g., proteases, kinases, aminotransferases) and receptors, to identify novel inhibitory or modulatory activities. Its structural similarity to natural amino acids makes it a prime candidate for interacting with enzymes involved in amino acid metabolism.
Investigate its Role in Microbial Metabolism: Building on observations that certain bacteria can catalyze the release of chloride ions from the compound, further studies could elucidate the specific enzymes and metabolic pathways involved. smolecule.com This could reveal novel catabolic pathways for organochlorine compounds.
Identify Natural Producers and Biosynthetic Pathways: Using the (2S) isomer's natural origin as a lead, researchers could screen other fungi, bacteria, and plants for the presence of the (2R) enantiomer. nih.gov Identification of a natural source would enable the discovery of the corresponding biosynthetic gene cluster, which could be harnessed for biotechnological production.
Application in Chemical Biology as a Probe or Tool for Mechanistic Studies
The unique structure of this compound makes it a valuable tool for chemical biology. It is already utilized in research to explore enzyme interactions and metabolic pathways. smolecule.com The presence of a reactive vinyl chloride group provides a chemical handle that can be exploited for mechanistic studies.
Future applications in this area include:
Activity-Based Probes (ABPs): The compound could be developed into an ABP to identify and characterize new enzymes. The vinyl chloride moiety can act as a Michael acceptor or an alkylating agent, allowing it to covalently bind to the active site of target enzymes. This would enable the specific labeling, identification, and functional characterization of enzymes in complex biological systems.
Mechanistic Inhibitor Studies: It can serve as a substrate analog to study the mechanism of specific enzymes. By observing how the enzyme interacts with and processes this unnatural amino acid, researchers can gain insights into substrate recognition, catalytic mechanisms, and transition state stabilization.
Exploration of its Utility in Materials Science and Specialty Chemicals (non-biological applications)
While currently unexplored, the functional groups of this compound present opportunities for its use as a building block in materials science. The combination of a chiral amino acid backbone, a polymerizable vinyl group, and a modifiable chloro-substituent offers significant potential.
Potential future applications include:
Chiral Polymers: The molecule could be used as a monomer for the synthesis of specialty polymers. The inherent chirality of the (2R) center could be used to create polymers with unique optical properties or stereoselective recognition capabilities, useful for chiral chromatography or sensing applications.
Functionalized Materials: The vinyl group allows for incorporation into polymer chains via radical polymerization or other addition reactions. The amino and carboxylic acid groups provide sites for further functionalization or cross-linking, enabling the creation of hydrogels, resins, or other functional materials with tailored properties. The chlorine atom can also be substituted to introduce other functionalities.
Integration of Omics Technologies for Comprehensive Biological Understanding
The integration of "omics" technologies, such as genomics and metabolomics, offers a powerful, hypothesis-generating approach to understanding the biological context of this compound. nih.gov These technologies can provide a comprehensive view of its biosynthesis, metabolism, and biological effects.
Future research directions leveraging omics include:
Genome Mining for Biosynthesis: Genomic analysis of organisms that produce related compounds, like Amanita pseudoporphyria, can be used to identify the biosynthetic gene clusters responsible for creating the carbon skeleton and performing the halogenation. nih.govnih.gov This knowledge can guide efforts to find the pathway for the (2R) isomer or to engineer novel pathways in heterologous hosts.
Metabolomics for Discovery and Pathway Elucidation: Untargeted metabolomics can be used to screen microbial or plant extracts to find new natural sources of this and related halogenated amino acids. nih.gov By correlating metabolomic profiles with genomic data, it becomes possible to link specific genes to the production of these specialized metabolites, thereby elucidating the complete biosynthetic pathway. nih.gov
| Research Area | Key Technology/Approach | Objective | Potential Outcome |
|---|---|---|---|
| Sustainable Synthesis | Enzymatic Catalysis | Develop a green, highly selective synthesis route. | Efficient, low-cost, and environmentally friendly production. frontiersin.org |
| Biological Functions | High-Throughput Screening | Identify novel enzyme inhibitory or other bioactivities. | New leads for pharmaceutical or agrochemical development. smolecule.com |
| Chemical Biology | Activity-Based Probes | Covalently label and identify novel enzyme targets. | Greater understanding of enzyme function and new diagnostic tools. |
| Materials Science | Polymer Chemistry | Synthesize novel chiral polymers. | Specialty materials with unique optical or recognition properties. |
| Omics Integration | Genome Mining & Metabolomics | Discover natural biosynthetic pathways. nih.gov | Enable biotechnological production and discovery of new natural products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
